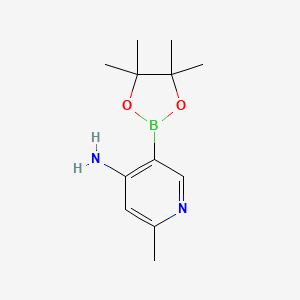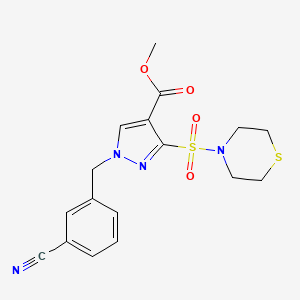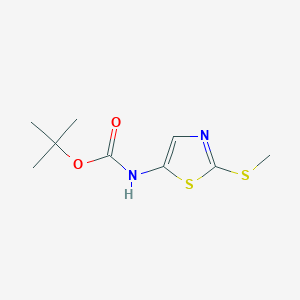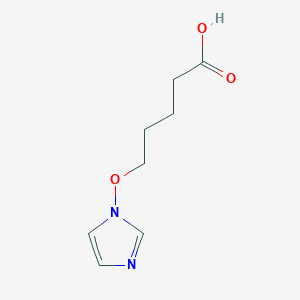
Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as boron-dipyrromethene (BODIPY) and is widely used in the fields of chemistry, biology, and medicine.
Scientific Research Applications
Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 has various applications in scientific research. It is widely used as a fluorescent probe for imaging biological systems. BODIPY derivatives are also used as sensors for detecting various analytes such as metal ions, pH, and oxygen. Additionally, BODIPY has been used as a photosensitizer for photodynamic therapy and as a catalyst for various chemical reactions.
Mechanism of Action
The mechanism of action of Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 is based on its fluorescence properties. BODIPY derivatives are highly fluorescent and emit light in the visible range when excited by light of a specific wavelength. This property makes them ideal for imaging biological systems. Additionally, the fluorescence of BODIPY can be quenched by various analytes, which makes them ideal for sensing applications.
Biochemical and Physiological Effects:
Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 has no known biochemical or physiological effects. It is a synthetic compound that is not found in nature.
Advantages and Limitations for Lab Experiments
The advantages of Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 for lab experiments include its high fluorescence quantum yield, stability, and ease of synthesis. However, the limitations of BODIPY derivatives include their sensitivity to environmental factors such as pH and temperature, which can affect their fluorescence properties.
Future Directions
There are several future directions for the use of Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 in scientific research. One direction is the development of new BODIPY derivatives with improved properties such as increased fluorescence quantum yield and sensitivity. Another direction is the use of BODIPY derivatives as theranostic agents for both imaging and therapy. Additionally, BODIPY derivatives can be used in the development of new sensors for detecting various analytes in biological systems.
Synthesis Methods
The synthesis of Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 involves the reaction between pyrrole and boron trifluoride diethyl etherate. The reaction takes place in the presence of a base and a solvent. The yield of the reaction depends on various factors such as the temperature, reaction time, and the concentration of the reactants.
properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-8-6-10(14)9(7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYSHYMNQZMLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(N=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1668475-78-2 |
Source


|
| Record name | 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2940563.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2940567.png)






![4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine](/img/structure/B2940577.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2940579.png)
![N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-ynamide](/img/structure/B2940580.png)
